Structural Uniqueness: A Differentiated Starting Point for Lead Optimization
This compound is differentiated by its specific substitution pattern: a 3-amino-pyrazole core with a morpholinoethyl group at the N1 position. This contrasts directly with the 4-amino regioisomer, 1-(2-morpholinoethyl)-1H-pyrazol-4-amine (CAS 1152961-27-7), and the 4-halogenated analogs like 4-chloro-1-(2-morpholinoethyl)-1H-pyrazol-3-amine (CAS 1340377-90-3) and 4-bromo-1-(2-morpholinoethyl)-1H-pyrazol-3-amine (CAS 1250049-03-6) . The target compound's unsubstituted 4-position offers a distinct vector for subsequent functionalization (e.g., via electrophilic aromatic substitution or cross-coupling) that is unavailable in the pre-halogenated analogs, providing a more versatile entry point for diversity-oriented synthesis [1].
| Evidence Dimension | Scaffold substitution pattern for synthetic diversification |
|---|---|
| Target Compound Data | 3-amino-N1-morpholinoethyl pyrazole; C4-position unsubstituted (hydrogen) |
| Comparator Or Baseline | 1-(2-morpholinoethyl)-1H-pyrazol-4-amine (CAS 1152961-27-7): 4-amino regioisomer. 4-chloro-1-(2-morpholinoethyl)-1H-pyrazol-3-amine (CAS 1340377-90-3): C4-position substituted with chlorine. |
| Quantified Difference | Unique, unsubstituted C4-position on the pyrazole ring, enabling distinct synthetic pathways and producing different final compounds compared to analogs with halogen or amino substitutions at this position. |
| Conditions | Structural comparison based on canonical SMILES strings and IUPAC nomenclature. |
Why This Matters
For medicinal chemists, the unsubstituted C4-position provides a critical handle for late-stage functionalization to explore SAR, a capability absent in pre-functionalized analogs, thereby justifying procurement for specific synthetic routes.
- [1] Gerry, C. J., & Schreiber, S. L. (2020). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 19(5), 339-357. View Source
